5-(4-Methylthiophen-3-yl)isoxazol-3-amine
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Overview
Description
5-(4-Methylthiophen-3-yl)isoxazol-3-amine is a heterocyclic compound that features both an isoxazole ring and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylthiophen-3-yl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and eco-friendly, avoiding the use of heavy metals.
Industrial Production Methods
. This ensures the compound is available for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylthiophen-3-yl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
5-(4-Methylthiophen-3-yl)isoxazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Methylthiophen-3-yl)isoxazol-3-amine involves its interaction with specific molecular targets. The isoxazole ring can act as a bioisostere for amides, influencing various biological pathways . The thiophene ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(4-Methylthiophen-3-yl)isoxazol-3-amine is unique due to the presence of both a thiophene and an isoxazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H8N2OS |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
5-(4-methylthiophen-3-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H8N2OS/c1-5-3-12-4-6(5)7-2-8(9)10-11-7/h2-4H,1H3,(H2,9,10) |
InChI Key |
USNMXQCDYMULFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C1C2=CC(=NO2)N |
Origin of Product |
United States |
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